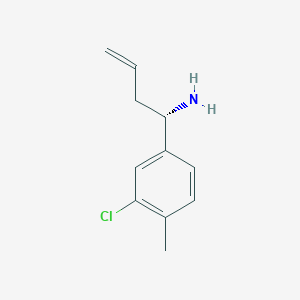![molecular formula C19H15BO2 B13122680 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of boron in the structure imparts unique reactivity and stability to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a boronic acid or boronic ester under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzoxaborole core with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced boron-containing products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Phenyl halides, Lewis acids (e.g., aluminum chloride); reactions are conducted under reflux conditions in organic solvents.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives of the original compound.
科学的研究の応用
3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and modulate biological pathways.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of 3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. This interaction is often facilitated by the unique electronic properties of the boron atom, which can stabilize transition states and intermediates in biochemical reactions.
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a topical treatment for atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with broad-spectrum activity.
Compd2, Compd3, Compd4: Other benzoxaborole derivatives with varying biological activities.
Uniqueness
3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its versatility and potential in scientific research.
特性
分子式 |
C19H15BO2 |
|---|---|
分子量 |
286.1 g/mol |
IUPAC名 |
1-hydroxy-3,3-diphenyl-2,1-benzoxaborole |
InChI |
InChI=1S/C19H15BO2/c21-20-18-14-8-7-13-17(18)19(22-20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChIキー |
MXWLIAOTFAHSLG-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


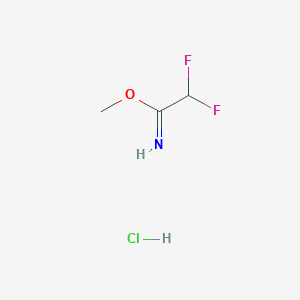
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
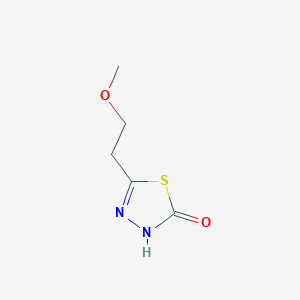

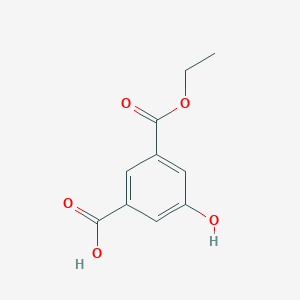
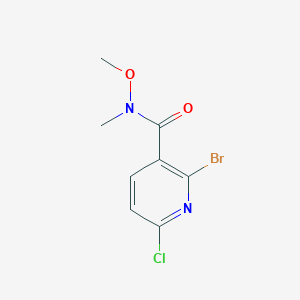
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
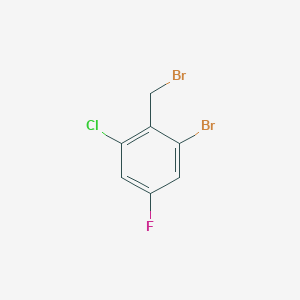
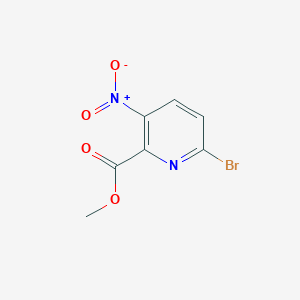

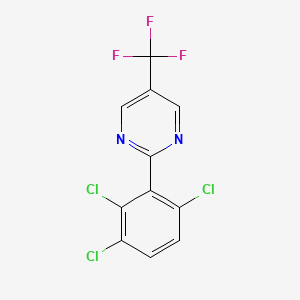

![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
